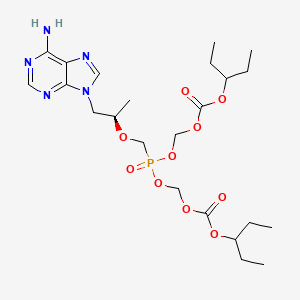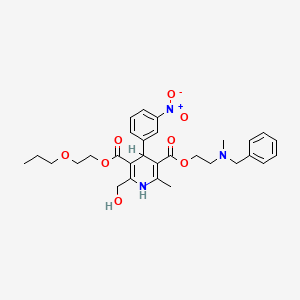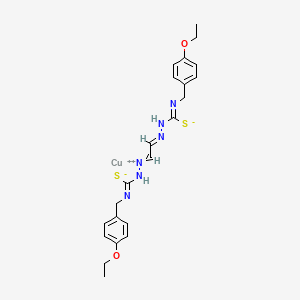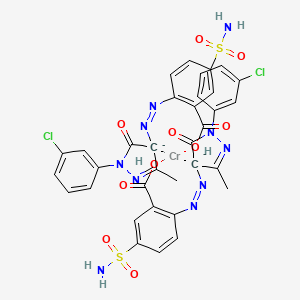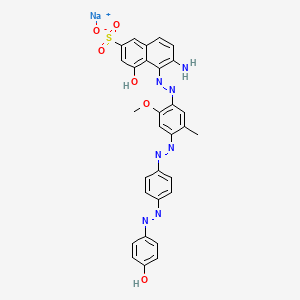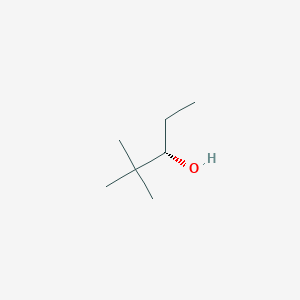
1,1'-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinedione core, which is often associated with significant biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinedione core, followed by the introduction of the 4-(1-methylethoxy)phenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-: Known for its use in the production of polycarbonate plastics and epoxy resins.
Biphenol A: Widely used in the manufacture of plastics and resins, with significant research on its biological effects.
Uniqueness
1,1’-(1,3-Propanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) stands out due to its unique structural features and potential applications in various fields. Its pyrrolidinedione core and specific substituents confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
115906-25-7 |
|---|---|
Formule moléculaire |
C29H34N2O6 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
1-[3-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]propyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H34N2O6/c1-18(2)36-22-10-6-20(7-11-22)24-16-26(32)30(28(24)34)14-5-15-31-27(33)17-25(29(31)35)21-8-12-23(13-9-21)37-19(3)4/h6-13,18-19,24-25H,5,14-17H2,1-4H3 |
Clé InChI |
ZSTCYZPWOUFVIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



